tert-Butylbetaxolol

Overview

Description

tert-Butylbetaxolol: is a chemical compound that belongs to the class of beta-adrenergic antagonists. It is a derivative of betaxolol, which is commonly used in the treatment of hypertension and glaucoma. The addition of the tert-butyl group enhances its pharmacokinetic properties, making it a more effective and selective beta-1 adrenergic receptor blocker.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butylbetaxolol typically involves the introduction of the tert-butyl group into the betaxolol molecule. This can be achieved through various organic synthesis techniques, including alkylation reactions. One common method involves the reaction of betaxolol with tert-butyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: tert-Butylbetaxolol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butylbetaxolol has a wide range of applications in scientific research, including:

Chemistry: It is used as a model compound in studies of beta-adrenergic antagonists and their interactions with receptors.

Biology: It is used in research on cardiovascular diseases and the role of beta-adrenergic receptors in regulating heart function.

Medicine: It is investigated for its potential therapeutic effects in treating hypertension, glaucoma, and other cardiovascular conditions.

Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control processes

Mechanism of Action

tert-Butylbetaxolol exerts its effects by selectively blocking beta-1 adrenergic receptors in the heart and vascular smooth muscle. This leads to a reduction in heart rate, cardiac output, and blood pressure. The compound prevents the stimulation of these receptors by catecholamines such as epinephrine, thereby reducing the overall workload on the heart .

Comparison with Similar Compounds

Betaxolol: The parent compound, which lacks the tert-butyl group.

Atenolol: Another beta-1 selective adrenergic antagonist used to treat hypertension and angina.

Metoprolol: A beta-1 selective blocker used for similar indications as betaxolol and atenolol.

Uniqueness: tert-Butylbetaxolol is unique due to the presence of the tert-butyl group, which enhances its pharmacokinetic properties. This modification results in improved selectivity and efficacy compared to other beta-1 adrenergic antagonists .

Biological Activity

tert-Butylbetaxolol is a beta-adrenergic antagonist that has garnered attention due to its unique biological properties and applications in pharmacology, particularly in the treatment of glaucoma and other ocular conditions. This article presents a detailed examination of the biological activity of this compound, including its pharmacodynamics, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

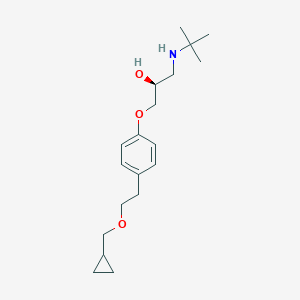

This compound is a derivative of betaxolol, characterized by the presence of a tert-butyl group. Its chemical structure can be represented as follows:

This compound exhibits lipophilic properties due to the bulky tert-butyl group, which influences its distribution and receptor binding characteristics.

This compound primarily functions as a selective beta-1 adrenergic receptor antagonist. Its mechanism involves blocking the action of catecholamines (such as epinephrine) at beta-adrenergic receptors, leading to decreased heart rate and myocardial contractility. Additionally, it has been shown to interact with beta-2 adrenergic receptors in ocular tissues, which is crucial for its role in lowering intraocular pressure (IOP).

Biological Activity Data

The biological activity of this compound has been extensively studied. Below is a summary table highlighting key findings from various studies:

Intraocular Pressure Reduction

In a study evaluating the efficacy of various beta-blockers, this compound demonstrated significant IOP reduction in rabbit models. The results indicated that it was more effective than many traditional beta-blockers, particularly due to its selectivity for beta-2 receptors in ocular tissues .

Receptor Binding Assays

Binding assays showed that this compound has a higher affinity for ciliary process receptors compared to cardiac receptors, which is beneficial for minimizing systemic side effects while effectively managing IOP . The isomeric activity ratios indicate that it retains significant potency even as a (+)-enantiomer, which contrasts with typical trends seen in other beta-blockers .

Clinical Applications

- Glaucoma Treatment : Clinical trials have confirmed the efficacy of this compound in lowering IOP in patients with glaucoma. It has been noted for its favorable side effect profile compared to non-selective beta-blockers.

- Antibacterial Activity : Recent studies have explored the antibacterial properties of tert-butyl derivatives, including this compound. These studies revealed that it possesses notable activity against various strains of Gram-positive bacteria, suggesting potential applications beyond ophthalmology .

Properties

IUPAC Name |

(2S)-1-(tert-butylamino)-3-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31NO3/c1-19(2,3)20-12-17(21)14-23-18-8-6-15(7-9-18)10-11-22-13-16-4-5-16/h6-9,16-17,20-21H,4-5,10-14H2,1-3H3/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILWIKOAOZUSHMV-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC[C@@H](COC1=CC=C(C=C1)CCOCC2CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50921579 | |

| Record name | 1-(tert-Butylamino)-3-{4-[2-(cyclopropylmethoxy)ethyl]phenoxy}propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50921579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114987-56-3 | |

| Record name | tert-Butylbetaxolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114987563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(tert-Butylamino)-3-{4-[2-(cyclopropylmethoxy)ethyl]phenoxy}propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50921579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.